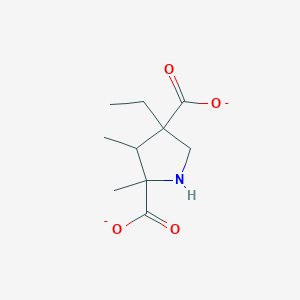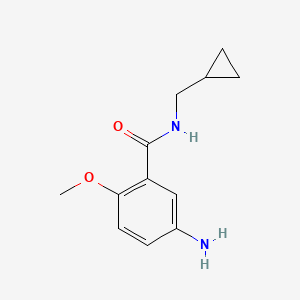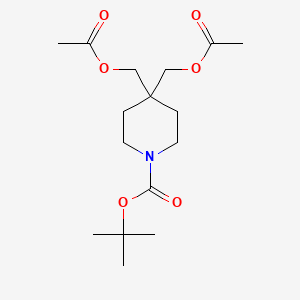
3-amino-4-iodoBenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-4-iodoBenzenesulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties . The compound features an amino group at the third position, an iodine atom at the fourth position, and a sulfonamide group attached to a benzene ring. This unique structure makes it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for synthesizing sulfonamides involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of a base . For 3-amino-4-iodoBenzenesulfonamide, the synthesis typically starts with the iodination of 3-aminoBenzenesulfonamide. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process.
Industrial Production Methods
Industrial production of sulfonamides, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves the use of continuous-flow reactors to ensure safety and efficiency . The continuous-flow synthesis approach offers advantages such as reduced reaction time and improved temperature control, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-4-iodoBenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the amino group to form different compounds.
Aplicaciones Científicas De Investigación
3-amino-4-iodoBenzenesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-amino-4-iodoBenzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis . By inhibiting this enzyme, the compound disrupts bacterial DNA synthesis, leading to the inhibition of bacterial growth.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Uniqueness
3-amino-4-iodoBenzenesulfonamide is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity compared to other sulfonamides. This makes it a valuable compound for developing new drugs and studying various biochemical pathways.
Propiedades
Fórmula molecular |
C6H7IN2O2S |
|---|---|
Peso molecular |
298.10 g/mol |
Nombre IUPAC |
3-amino-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H7IN2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |
Clave InChI |
JGXHDFRAKBBGKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)N)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine](/img/structure/B13877636.png)


![Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate](/img/structure/B13877658.png)
![Methyl 5-amino-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-5-oxopentanoate](/img/structure/B13877661.png)



![propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate](/img/structure/B13877686.png)

